4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine
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Overview
Description
The compound “4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring substituted at the 4th position by a butan-2-yloxy group, at the 6th position by a chlorine atom, and at the 2nd position by a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, butan-2-yl group is chiral, meaning it has non-superimposable mirror images . This could potentially affect the compound’s physical properties, such as its boiling point and solubility, as well as its chemical reactivity .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine as an Anticancer Drug Intermediate : The compound 4,6-Dichloro-2-methylpyrimidine is a crucial intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process involves a series of reactions starting from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been thoroughly investigated to maximize yields and maintain product quality (Guo Lei-ming, 2012).
Antiviral Activity Studies
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Properties : Research on 6-hydroxypyrimidines substituted with various groups has led to the development of compounds with significant antiviral activities. These compounds, particularly those derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidines, have shown to inhibit the replication of herpes and retroviruses effectively. The activity against HIV-1 and HIV-2 is notably pronounced, demonstrating the potential of these compounds in antiviral therapy (A. Holý et al., 2002).
Organic Chemistry Research
Acetylenes and Pyrimidines from Alka-2,3-dienoates and Ynenitriles : In the realm of organic chemistry, ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles have been utilized to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These reactions, yielding 60 – 70% efficiency, demonstrate the versatility of these compounds in synthesizing pyrimidine derivatives, which hold significance in various chemical and pharmacological applications (R. R. Roberts et al., 1994).
Molecular Docking and Experimental Analysis
DFT and Molecular Docking on a Pyrimidine Derivative : A comprehensive study involving DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR was conducted on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. This compound is a potential alpha-2-imidazoline receptor agonist with antihypertensive properties. The study provides valuable insights into the molecular structure, electronic properties, and biological activity of the compound, showcasing its potential in hypertension treatment (S. Aayisha et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on “4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
4-butan-2-yloxy-6-chloro-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-4-6(2)13-9-5-8(10)11-7(3)12-9/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQNJGTUUSIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC(=NC(=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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